molecular formula C45H89NO5 B13354438 4-((8-(Heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)butan-2-yl tetradecanoate

4-((8-(Heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)butan-2-yl tetradecanoate

Cat. No.: B13354438
M. Wt: 724.2 g/mol
InChI Key: WYAWHDVPHMYDIL-UHFFFAOYSA-N
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Description

4-((8-(Heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)butan-2-yl tetradecanoate is a complex organic compound characterized by its long hydrocarbon chains and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((8-(Heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)butan-2-yl tetradecanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:

    Esterification: The reaction between heptadecan-9-ol and octanoic acid to form heptadecan-9-yloxy octanoate.

    Amidation: The conversion of heptadecan-9-yloxy octanoate to 8-(heptadecan-9-yloxy)-8-oxooctanoic acid.

    Amine Addition: The reaction of 8-(heptadecan-9-yloxy)-8-oxooctanoic acid with 2-hydroxyethylamine to form the intermediate compound.

    Final Esterification: The reaction of the intermediate compound with butan-2-yl tetradecanoate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-((8-(Heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)butan-2-yl tetradecanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used in substitution reactions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((8-(Heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)butan-2-yl tetradecanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 4-((8-(Heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)butan-2-yl tetradecanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with cell surface receptors to modulate cellular signaling pathways.

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic processes.

    Membrane Interaction: Integrating into cell membranes and altering their properties, affecting membrane-bound processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-((8-(Heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)butan-2-yl dodecanoate
  • 4-((8-(Heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)butan-2-yl hexadecanoate

Uniqueness

4-((8-(Heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)butan-2-yl tetradecanoate is unique due to its specific combination of functional groups and long hydrocarbon chains, which confer distinct physicochemical properties and biological activities. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C45H89NO5

Molecular Weight

724.2 g/mol

IUPAC Name

4-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]butan-2-yl tetradecanoate

InChI

InChI=1S/C45H89NO5/c1-5-8-11-14-17-18-19-20-21-25-30-35-44(48)50-42(4)37-39-46(40-41-47)38-32-27-22-26-31-36-45(49)51-43(33-28-23-15-12-9-6-2)34-29-24-16-13-10-7-3/h42-43,47H,5-41H2,1-4H3

InChI Key

WYAWHDVPHMYDIL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(C)CCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Origin of Product

United States

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